molecular formula C10H15N4O10P B12913481 4,6-Diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

4,6-Diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Cat. No.: B12913481
M. Wt: 382.22 g/mol
InChI Key: MJJQRIWCDHGVPL-UMMCILCDSA-N
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Description

4,6-Diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxyl, and phosphonooxy groups. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, biochemistry, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the phosphonooxy group. Subsequent steps involve the formation of the pyrimidine ring and the addition of amino groups. Each step requires precise control of reaction conditions, including temperature, pH, and the use of catalysts.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation products may have enhanced reactivity, while reduction products could exhibit different biological activities.

Scientific Research Applications

4,6-Diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and nucleoside analogs, such as:

  • 5-Fluorouracil
  • Cytarabine
  • Gemcitabine

Uniqueness

What sets 4,6-Diamino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid apart is its combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H15N4O10P

Molecular Weight

382.22 g/mol

IUPAC Name

4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H15N4O10P/c11-6-3(9(17)18)7(12)14(10(19)13-6)8-5(16)4(15)2(24-8)1-23-25(20,21)22/h2,4-5,8,15-16H,1,12H2,(H,17,18)(H2,11,13,19)(H2,20,21,22)/t2-,4-,5-,8-/m1/s1

InChI Key

MJJQRIWCDHGVPL-UMMCILCDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=C(C(=NC2=O)N)C(=O)O)N)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)N2C(=C(C(=NC2=O)N)C(=O)O)N)O)O)OP(=O)(O)O

Origin of Product

United States

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